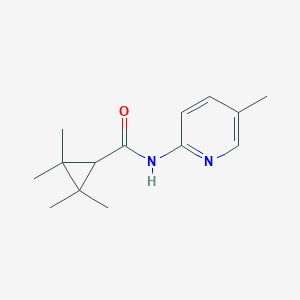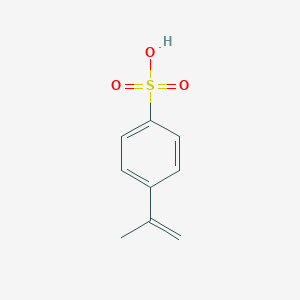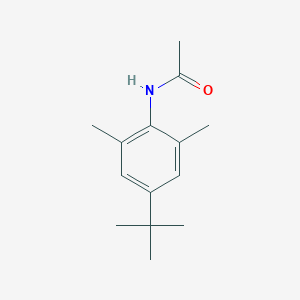
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide, also known as TMPC or TMPCAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide is complex and involves multiple pathways. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. In neuroscience, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide acts as a positive allosteric modulator of GABA-A receptors, which enhances the activity of the receptor and leads to increased inhibition of neuronal activity. In agriculture, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide acts as a plant growth regulator by modulating the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have a number of biochemical and physiological effects in various systems. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. In neuroscience, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to enhance the activity of GABA-A receptors, leading to increased inhibition of neuronal activity and reduced anxiety and sleep disturbances. In agriculture, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to enhance plant growth and development by modulating the expression of genes involved in these processes.
実験室実験の利点と制限
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has several advantages for use in lab experiments, including its high purity, stability, and reproducibility. However, its limitations include its high cost and limited availability, which may limit its use in some experiments.
将来の方向性
There are many future directions for 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide research, including the development of new drugs for the treatment of cancer and inflammation, the study of its effects on neuronal activity and behavior, and the development of new plant growth regulators. Additionally, further research is needed to fully understand the mechanism of action of 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide and its potential applications in other fields.
合成法
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide can be synthesized through a multistep process involving the reaction of 5-methyl-2-pyridinecarboxylic acid with cyclopropanecarbonyl chloride, followed by the addition of tert-butylamine and trimethylsilyl chloride. The resulting product is then treated with trifluoroacetic acid to obtain 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide in high yield and purity.
科学的研究の応用
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been shown to have antitumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs. In neuroscience, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been found to act as a positive allosteric modulator of GABA-A receptors, which are involved in the regulation of anxiety and sleep. In agriculture, 2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide has been used as a plant growth regulator to enhance crop yield and quality.
特性
製品名 |
2,2,3,3-tetramethyl-N-(5-methyl-2-pyridinyl)cyclopropanecarboxamide |
|---|---|
分子式 |
C14H20N2O |
分子量 |
232.32 g/mol |
IUPAC名 |
2,2,3,3-tetramethyl-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide |
InChI |
InChI=1S/C14H20N2O/c1-9-6-7-10(15-8-9)16-12(17)11-13(2,3)14(11,4)5/h6-8,11H,1-5H3,(H,15,16,17) |
InChIキー |
OOPMVVBLDADMOP-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
正規SMILES |
CC1=CN=C(C=C1)NC(=O)C2C(C2(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[6-(2-Oxo-2-phenylethyl)-2-piperidinyl]-1-phenylethanone](/img/structure/B263431.png)


![7-Methoxy-2,2,6-trimethyl-3,4-dihydropyrano[3,2-c]quinolin-5-one](/img/structure/B263437.png)

![3-bromo-N-[2-(1-cyclohexen-1-yl)ethyl]benzenesulfonamide](/img/structure/B263457.png)

![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B263459.png)

![2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263469.png)


